Carbamic acid, butyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester

Description

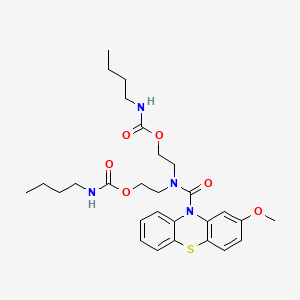

Carbamic acid, butyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester (CAS 65241-01-2) is a phenothiazine-derived compound with a complex esterified structure. Its IUPAC name reflects a butyl carbamate group linked via an imino diethylene ester bridge to a 2-methoxy-substituted phenothiazine ring. Phenothiazines are historically significant in antipsychotic drugs, but structural modifications, such as the 2-methoxy group and carbamate ester in this compound, may alter its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No. |

65241-11-4 |

|---|---|

Molecular Formula |

C28H38N4O6S |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

2-[2-(butylcarbamoyloxy)ethyl-(2-methoxyphenothiazine-10-carbonyl)amino]ethyl N-butylcarbamate |

InChI |

InChI=1S/C28H38N4O6S/c1-4-6-14-29-26(33)37-18-16-31(17-19-38-27(34)30-15-7-5-2)28(35)32-22-10-8-9-11-24(22)39-25-13-12-21(36-3)20-23(25)32/h8-13,20H,4-7,14-19H2,1-3H3,(H,29,33)(H,30,34) |

InChI Key |

FSTSEVQZGLSTPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OCCN(CCOC(=O)NCCCC)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of Butyl Carbamate Esters

A typical method for preparing butyl carbamate esters involves the reaction of butyl isocyanate or butyl chloroformate with amino alcohols or diols under controlled temperature and solvent conditions. For example:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Reaction of butyl chloroformate with 2-aminoethanol in dry methanol at 0–20°C | ~90% | Molecular sieves used to remove moisture, prevent hydrolysis |

| 2 | Purification by extraction with acid/base washes and drying over MgSO4 | - | Ensures removal of unreacted reagents and byproducts |

This approach yields tert-butyl 2-(aminoethyl)carbamate intermediates with high purity suitable for further coupling reactions.

Formation of Phenothiazine-10-carbonyl Intermediate

The phenothiazine core is functionalized by acylation at the 10-position, typically using acid chlorides or anhydrides under inert atmosphere:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Phenothiazine reacted with acid chloride derivative in dry dichloromethane at 0–5°C | 75–85% | Use of triethylamine as base to scavenge HCl |

| 2 | Work-up involves aqueous extraction and chromatographic purification | - | Avoids decomposition of sensitive phenothiazine ring |

This step introduces the carbonyl group essential for subsequent imino linkage formation.

Coupling via Imino Linkage and Ethanediyl Spacers

The imino linkage between the phenothiazine carbonyl and the ethanediyl diamine spacer is formed by condensation reactions:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Condensation of phenothiazine-10-carbonyl intermediate with ethylenediamine derivatives in methanol at ambient temperature | 70–80% | Molecular sieves used to drive equilibrium towards imine formation |

| 2 | Reduction of imine to amine using sodium borohydride at -10 to 20°C | 85–90% | Careful temperature control prevents over-reduction |

This results in the formation of stable amide or carbamate linkages with ethanediyl spacers linking the phenothiazine core to butyl carbamate groups.

Experimental Data Summary

| Preparation Stage | Temperature | Time | Key Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamate ester formation | 0–20°C | 16 h | Butyl chloroformate, aminoethanol, molecular sieves | 90–92 | Moisture control critical |

| Phenothiazine acylation | 0–5°C | 2 h | Acid chloride, triethylamine | 75–85 | Inert atmosphere recommended |

| Imino linkage formation | Ambient | Overnight | Ethylenediamine, methanol | 70–80 | Equilibrium reaction |

| Reduction of imine | -10 to 20°C | 16 h | Sodium borohydride | 85–90 | Controlled addition to prevent side reactions |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress, with typical solvent systems such as dichloromethane/methanol (9:1).

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight and purity; expected [M+H]+ ion at 529 m/z for the target compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR confirms structural integrity, especially the presence of methoxy, carbamate, and phenothiazine protons.

- Chromatographic Purification : Reverse phase HPLC or silica gel chromatography employed to isolate pure product.

Literature and Research Findings

- The synthetic approach involving molecular sieves and sodium borohydride reduction has been validated in similar carbamate syntheses, yielding high purity intermediates and final products.

- Phenothiazine derivatives require careful handling during acylation to prevent ring degradation; low temperature and inert atmosphere are critical.

- The use of ethanediyl linkers provides flexibility and stability in the final compound, enabling potential biological activity studies.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, butyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure which incorporates a carbamic acid moiety linked to a phenothiazine derivative. This structural combination may enhance its biological activity and solubility compared to simpler carbamic acids.

Biological Applications

2.1 Antitumor Activity

Research indicates that phenothiazine derivatives exhibit antitumor properties. The specific compound may be evaluated for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies on structurally similar compounds have shown promising results in targeting various cancer types, suggesting that this compound could be explored similarly .

2.2 Neuropharmacological Effects

Phenothiazines are known for their neuropharmacological effects, primarily as antipsychotic agents. The incorporation of the carbamic acid moiety may enhance the pharmacokinetic profile of this compound, potentially reducing side effects associated with traditional phenothiazines while maintaining efficacy in treating psychiatric disorders .

2.3 Pain Management

The compound's structure suggests potential utility as an analgesic agent. Similar carbamic acid esters have been shown to inhibit specific enzymes involved in pain pathways, indicating that this compound might also serve as a noncompetitive inhibitor for targets such as N-acylethanolamine acid amidase (NAAA), which is implicated in pain and inflammation pathways .

Material Science Applications

3.1 Photodynamic Therapy

Recent advancements in photodynamic therapy (PDT) highlight the role of phenothiazine derivatives as effective photosensitizers. The unique properties of this compound may allow it to absorb light and produce reactive oxygen species upon irradiation, thereby selectively destroying cancer cells while sparing healthy tissue .

3.2 Coatings and Polymers

The stability and reactivity of carbamic acid esters make them suitable for use in coatings and polymer formulations. They can enhance the performance characteristics of materials used in various applications, including adhesives and sealants, by providing improved resistance to environmental factors .

Case Studies

Mechanism of Action

The mechanism of action of carbamic acid, butyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The phenothiazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity and Bioavailability: The butyl chain in the target compound increases lipophilicity compared to ethyl or morpholino derivatives, suggesting prolonged half-life but slower absorption . Morpholino-substituted analogs (e.g., ) exhibit higher polarity due to the morpholine ring, enhancing aqueous solubility and oral bioavailability .

- In contrast, the 2-methoxy group in the target compound may stabilize the phenothiazine ring, reducing oxidative metabolism .

- Prodrug Potential: Ester groups in all compounds suggest prodrug functionality, with hydrolysis yielding active metabolites. The butyl ester’s slower hydrolysis rate might delay onset of action compared to ethyl esters .

Biological Activity

Carbamic acid derivatives, particularly those involving phenothiazine moieties, have garnered attention due to their diverse biological activities. The compound in focus, Carbamic acid, butyl-, (((2-methoxy-10H-phenothiazin-10-yl)carbonyl)imino)di-2,1-ethanediyl ester , represents a class of phenothiazine hybrids that exhibit promising pharmacological properties. This article reviews the biological activity of this compound, emphasizing its antibacterial properties and potential therapeutic applications.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C₁₅H₁₈N₂O₄S

- Molecular Weight : 342.38 g/mol

- Functional Groups : Carbamate, Phenothiazine ring, Methoxy group

This structure is crucial for understanding the biological interactions and mechanisms of action.

Biological Activity Overview

Phenothiazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, antitumor, and neuroprotective effects. The specific compound under review has shown notable antibacterial activity against various pathogenic strains.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenothiazine derivatives. The compound demonstrated significant inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 12.5 - 25 μM |

| Staphylococcus aureus | 6.25 - 12.5 μM |

| Escherichia coli | 25 μM |

| Acinetobacter baumannii | 25 μM |

| Klebsiella pneumoniae | 12.5 μM |

| Pseudomonas aeruginosa | >100 μM (no inhibition observed) |

The compound exhibited the highest efficacy against Staphylococcus aureus, suggesting a potential application in treating infections caused by this pathogen .

The antibacterial mechanism of phenothiazine derivatives often involves disruption of bacterial cell membranes and interference with essential metabolic pathways. The presence of the phenothiazine moiety is believed to enhance membrane permeability, leading to increased uptake of the drug and subsequent bactericidal effects.

Case Studies and Research Findings

-

Study on Antibacterial Properties :

- A study conducted on various phenothiazine derivatives revealed that modifications at the 3 and 7 positions significantly influenced their antibacterial activity. Specifically, compounds with smaller aryl substituents showed improved efficacy against Acinetobacter baumannii, indicating that steric factors play a crucial role in activity .

- Electrochemical Properties :

- Comparative Analysis :

Q & A

Q. Q1. What are the key considerations for synthesizing carbamic acid derivatives with phenothiazine moieties?

Methodological Answer : Synthesis typically involves coupling carbamic acid precursors (e.g., isocyanates or chloroformates) with functionalized phenothiazine cores. For example, analogous compounds like ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate are synthesized via nucleophilic substitution or acylation reactions under anhydrous conditions . Key parameters include:

- Reagent selection : Use of diaryliodonium salts for efficient N-acylation (observed in phenothiazine derivatives) .

- Temperature control : Low-temperature conditions (-40°C) may stabilize reactive intermediates .

- Purification : Chromatographic techniques (e.g., silica gel) are critical due to the compound’s polarity and potential byproducts.

Q. Q2. How can structural elucidation of this compound be optimized using spectroscopic and crystallographic methods?

Methodological Answer :

- X-ray crystallography : Resolve conformational details (e.g., phenothiazine ring puckering) as demonstrated for 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, where crystal packing revealed a 144.2° dihedral angle between phenothiazine and substituent planes .

- NMR spectroscopy : Use 2D techniques (COSY, HSQC) to assign complex proton environments, particularly for distinguishing carbamate and phenothiazine protons.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially given the compound’s high molecular weight (~500–600 g/mol).

Advanced Research Questions

Q. Q3. How do conformational changes in the phenothiazine core influence the compound’s reactivity and biological activity?

Methodological Answer :

- Computational modeling : Perform DFT calculations to map energy minima for phenothiazine ring conformations (e.g., boat vs. chair). Studies on similar compounds show that substituents at the 2- and 10-positions induce steric strain, altering reactivity .

- Experimental validation : Compare reaction kinetics under varying conditions (e.g., solvent polarity) to correlate conformation with acylation efficiency.

- Biological assays : Test derivatives with locked conformations (via bulky substituents) to isolate conformational effects on enzyme inhibition or receptor binding.

Q. Q4. How can researchers resolve contradictions in reported synthetic yields for carbamate-phenothiazine derivatives?

Methodological Answer :

- Meta-analysis : Compare protocols for analogous compounds (e.g., ethyl carbamates in vs. diaryliodonium-based syntheses in ). Variables like solvent (DMF vs. THF) and catalyst (Pd vs. Cu) significantly impact yields.

- Design of Experiments (DoE) : Use factorial design to isolate critical factors (e.g., temperature, stoichiometry). For example, a 3×3 matrix testing reagent ratios (1:1 to 1:3) and temperatures (0°C to 25°C).

- Mechanistic studies : Probe intermediates via in-situ IR or NMR to identify yield-limiting steps (e.g., carbamate hydrolysis).

Q. Q5. What strategies are effective for predicting the pharmacokinetic behavior of this compound using in silico models?

Methodological Answer :

- ADMET prediction : Tools like SwissADME or pkCSM estimate parameters:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration; target LogP <5.

- Metabolic stability : Screen for CYP450 interactions using docking simulations (e.g., AutoDock Vina).

- Experimental cross-validation : Compare predictions with in vitro assays (e.g., hepatic microsomal stability tests). Studies on carbamic acid derivatives highlight esterase sensitivity as a key clearance pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.